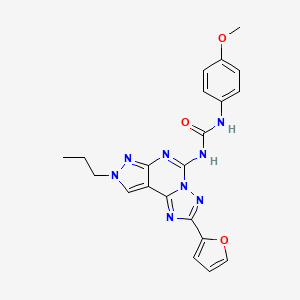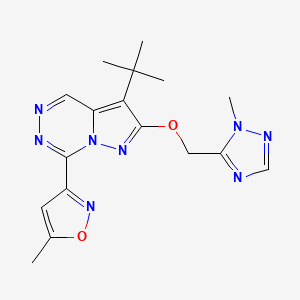
N6-Éthyladénosine
Vue d'ensemble
Description
N6-Ethyladenosine is a modified form of adenosine . It is involved in various biological processes, especially in the regulation of gene expression .
Synthesis Analysis
N6-methyladenosine (m6A) is one of the epigenetic modifications of RNA. The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules . This posttranscriptional RNA modification is reversible and regulated by methyltransferase “writers” and demethylase “erasers” .
Molecular Structure Analysis
N6-methyladenosine refers to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH (R = G/A and H = A/C/U) .
Chemical Reactions Analysis
The global dynamics in a variety of biological processes can be revealed by mapping transcriptional m6A sites . The identification of m6A sites is mainly carried out by experiment and prediction methods, based on high-throughput sequencing and machine learning model respectively .
Physical and Chemical Properties Analysis
According to PubChem, the molecular weight of n6-Ethyladenosine is 295.29 g/mol . It has 4 hydrogen bond donor count and 8 hydrogen bond acceptor count .
Applications De Recherche Scientifique
Analyse complète des applications de la N6-Éthyladénosine
La this compound est un dérivé de l'adénosine avec un groupe éthyle attaché à l'azote en position 6 de la base adénine. Cette modification peut avoir un impact sur divers processus biologiques et présente des applications potentielles dans la recherche scientifique. Voici une analyse détaillée de six applications uniques de la this compound, chacune discutée sous une rubrique distincte.
Régulation épigénétique dans le cancer : La this compound joue un rôle dans la régulation épigénétique de l'expression des gènes. Elle s'est avérée être impliquée dans la progression de certains cancers. La modification de l'ARN par la this compound peut affecter la stabilité et la traduction des ARN messagers, influençant l'expression des oncogenes ou des gènes suppresseurs de tumeurs .
Fonction des cellules immunitaires : La recherche indique que les modifications de la this compound peuvent réguler la fonction des cellules immunitaires. Cela inclut des aspects tels que la production, l'activation, la polarisation et la migration des cellules myéloïdes, qui sont cruciales dans la réponse immunitaire de l'organisme .
Maladies liées à l'inflammation : La this compound a été impliquée dans la régulation des maladies liées à l'inflammation. Elle affecte la fonction des cellules myéloïdes, qui jouent un rôle important dans les réponses inflammatoires et pourraient être un nouveau facteur régulateur pour de telles conditions .
Hématopoïèse et leucémie : La modification de l'ARN par la this compound est importante dans le processus d'hématopoïèse, la formation des composants cellulaires du sang. Des anomalies dans ces modifications peuvent contribuer au développement de la leucémie aiguë myéloïde, affectant la stabilité et l'efficacité de la traduction de l'ARN dans les cellules souches hématopoïétiques .
Troubles neurologiques : La this compound peut également avoir des implications dans les troubles neurologiques. La modification de l'ARN dans le système nerveux peut influencer l'expression des gènes associés aux maladies neurodégénératives, bien que des études spécifiques sur la this compound dans ce contexte soient encore émergentes.
Infections virales : Le rôle de la this compound dans l'ARN viral peut influencer le cycle de vie des virus. Les modifications par la this compound peuvent affecter la réplication virale et la réponse antivirale de l'hôte, présentant des voies potentielles pour la recherche sur la thérapie antivirale.
Régulation métabolique : Les modifications de la this compound peuvent avoir un impact sur les voies métaboliques en affectant la traduction des enzymes et d'autres protéines impliquées dans le métabolisme. Cela peut avoir des effets importants sur l'équilibre énergétique cellulaire et les maladies métaboliques.
Techniques de recherche sur la méthylation de l'ARN : Enfin, la this compound est importante dans le développement de techniques pour étudier la méthylation de l'ARN. Elle sert de composé modèle pour comprendre la dynamique des modifications de l'ARN et leur détection, ce qui est crucial pour faire progresser la recherche en épigénomique .
Mécanisme D'action
Target of Action
N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA . The primary targets of N6-Ethyladenosine are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs) . These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation .
Mode of Action
N6-Ethyladenosine likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation . This suggests that N6-Ethyladenosine could also influence these processes, thereby playing important roles in posttranscriptional regulation.
Biochemical Pathways
The biochemical pathways affected by N6-Ethyladenosine are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells . Therefore, N6-Ethyladenosine could potentially affect similar pathways and their downstream effects.
Result of Action
The molecular and cellular effects of N6-Ethyladenosine’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs . Therefore, N6-Ethyladenosine could potentially have similar effects.
Action Environment
The action, efficacy, and stability of N6-Ethyladenosine could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress . Therefore, it is plausible that the action of N6-Ethyladenosine could also be influenced by similar factors.
Safety and Hazards
Orientations Futures
Research on m6A methylation modification has recently increased due to its important role in regulating cancer progression . In the future, more research is needed to further understand the roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors . Also, the crosstalk between m6A and circular RNAs is a promising area for future research .
Analyse Biochimique
Biochemical Properties
N6-Ethyladenosine interacts with various enzymes, proteins, and other biomolecules. It is involved in the methylation process, which is a key biochemical reaction. This modification can affect the stability, splicing, and translation of RNA, thereby playing a significant role in post-transcriptional regulation .
Cellular Effects
N6-Ethyladenosine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with inflammation-related diseases, suggesting a role in immune cell function .
Molecular Mechanism
N6-Ethyladenosine exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, influence enzyme activity, and induce changes in gene expression . For example, it has been shown to affect the methylation of RNA, a process that can regulate gene expression .
Temporal Effects in Laboratory Settings
The effects of N6-Ethyladenosine can change over time in laboratory settings. It has been observed that this compound displays temporal and spatial dynamics during neurodevelopment and aging . Information on its stability, degradation, and long-term effects on cellular function is still being researched.
Dosage Effects in Animal Models
The effects of N6-Ethyladenosine can vary with different dosages in animal models. While specific studies on N6-Ethyladenosine are limited, research on similar compounds like N6-methyladenosine has shown that it can have significant biological effects at varying dosages .
Metabolic Pathways
N6-Ethyladenosine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is known to be involved in the methylation process, a key metabolic pathway .
Transport and Distribution
N6-Ethyladenosine is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of N6-Ethyladenosine and its effects on activity or function are areas of active research. It is likely that this compound, like other similar modifications, is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXVYOLWYFZWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874344 | |
| Record name | ADENOSINE,6N-ETHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14357-08-5 | |
| Record name | NSC516603 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516603 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676817.png)



![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)
![4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one](/img/structure/B1676823.png)



![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)

